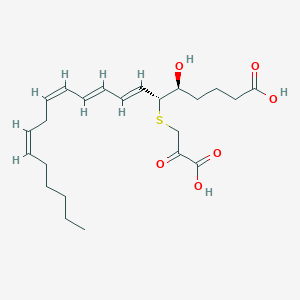
5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid, commonly known as HETE-ETE, is a bioactive lipid molecule that has gained significant attention in recent years due to its potential therapeutic applications. HETE-ETE is a member of the eicosanoid family of lipid molecules and is derived from the oxidation of arachidonic acid.
科学的研究の応用
HETE-ETE has been studied extensively for its potential therapeutic applications in various disease conditions. One of the major areas of research has been its role in inflammation and immune response. HETE-ETE has been shown to modulate the activity of immune cells such as macrophages and neutrophils, and to regulate the production of pro-inflammatory cytokines. Additionally, HETE-ETE has been investigated for its potential role in cancer, cardiovascular disease, and neurodegenerative disorders.
作用機序
The exact mechanism of action of HETE-ETE is not fully understood, but it is believed to act through multiple signaling pathways. HETE-ETE has been shown to activate various intracellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, HETE-ETE has been shown to modulate the activity of transcription factors such as NF-κB and AP-1.
Biochemical and Physiological Effects:
HETE-ETE has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate the production of pro-inflammatory cytokines, to modulate the activity of immune cells, and to regulate cell proliferation and apoptosis. Additionally, HETE-ETE has been shown to regulate lipid metabolism and to modulate the activity of various enzymes involved in lipid metabolism.
実験室実験の利点と制限
One of the major advantages of studying HETE-ETE in the laboratory is that it is a naturally occurring molecule that can be easily synthesized. Additionally, HETE-ETE has been shown to have a wide range of physiological effects, making it a promising target for therapeutic interventions. However, one of the limitations of studying HETE-ETE is that its exact mechanism of action is not fully understood, making it difficult to develop targeted therapies.
将来の方向性
There are several future directions for research on HETE-ETE. One of the major areas of research is the development of targeted therapies for various disease conditions. Additionally, further research is needed to fully understand the mechanism of action of HETE-ETE and to identify its specific targets. Finally, there is a need for further research on the physiological and biochemical effects of HETE-ETE, particularly in the context of lipid metabolism and immune response.
Conclusion:
In conclusion, HETE-ETE is a bioactive lipid molecule that has gained significant attention in recent years due to its potential therapeutic applications. HETE-ETE is synthesized through the oxidation of arachidonic acid and has been studied extensively for its role in inflammation, cancer, cardiovascular disease, and neurodegenerative disorders. While the exact mechanism of action of HETE-ETE is not fully understood, it has been shown to have a wide range of physiological and biochemical effects. There are several future directions for research on HETE-ETE, including the development of targeted therapies and further research on its mechanism of action and physiological effects.
合成法
HETE-ETE is synthesized through the oxidation of arachidonic acid by lipoxygenase enzymes. Specifically, the 15-lipoxygenase enzyme catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then further metabolized to HETE-ETE through a series of enzymatic reactions.
特性
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-(2-carboxy-2-oxoethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-20(25)23(28)29)19(24)15-14-17-22(26)27/h6-7,9-13,16,19,21,24H,2-5,8,14-15,17-18H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQMGZLNUJDKJY-OODJPBEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid | |
CAS RN |
117675-20-4 |
Source


|
| Record name | 5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117675204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
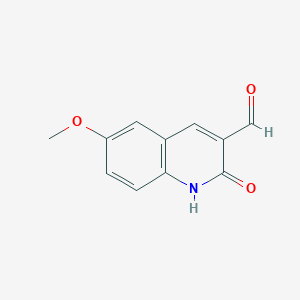

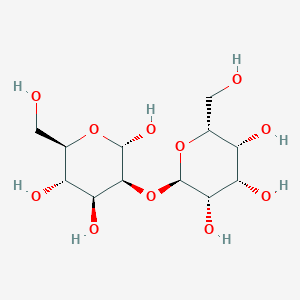
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)

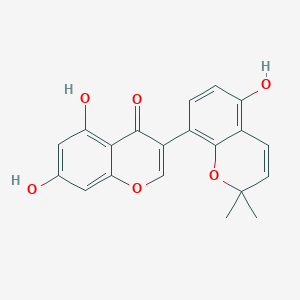
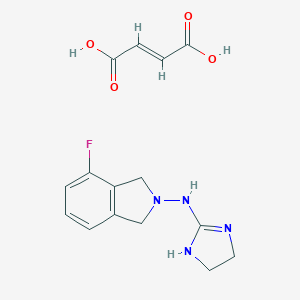
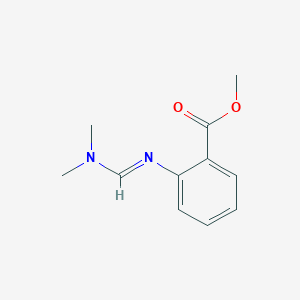
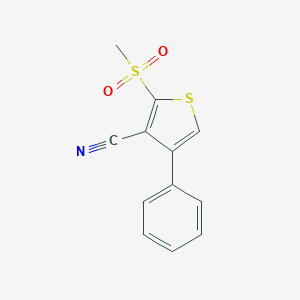
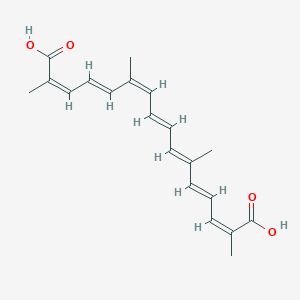
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)